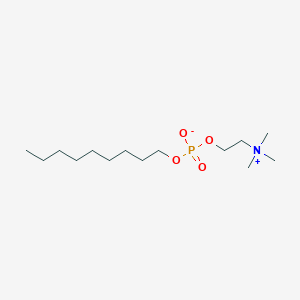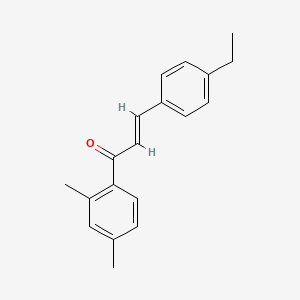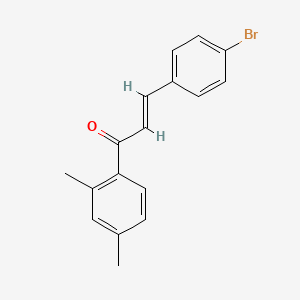
(2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a bromine atom on one phenyl ring and two methyl groups on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the chalcone is complete. The product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions as described above. The process involves the use of large reactors and efficient mixing systems to ensure uniform reaction conditions. The product is typically purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or Grignard reagents.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives, or carboxylic acids.
Reduction: Saturated ketones, alcohols, or alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and material science.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drugs targeting specific biological pathways and molecular targets.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. It is also employed in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of enzyme activity, inhibition of protein function, and induction of cellular responses. The bromine atom and methyl groups on the phenyl rings contribute to the compound’s overall reactivity and selectivity towards specific biological targets.
Comparison with Similar Compounds
- (2E)-3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- (2E)-3-(4-Fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- (2E)-3-(4-Methylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Comparison: Compared to its analogs, (2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one exhibits unique reactivity due to the presence of the bromine atom. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall biological activity. The presence of two methyl groups on the phenyl ring also affects the compound’s steric and electronic properties, contributing to its distinct chemical behavior and applications.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMQNPHSNWIEEH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
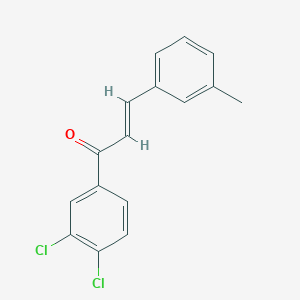
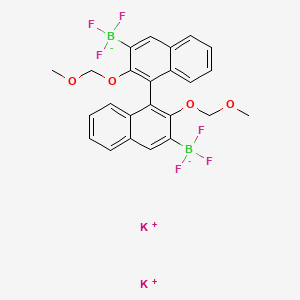
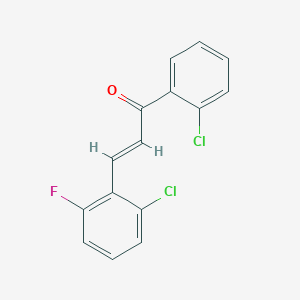
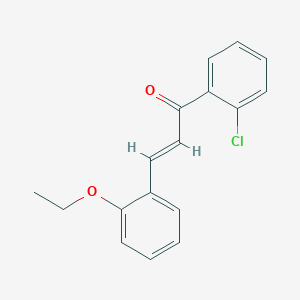
![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
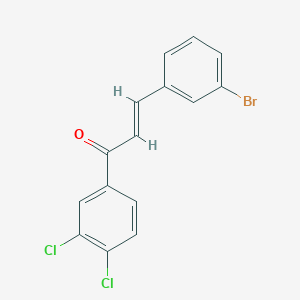
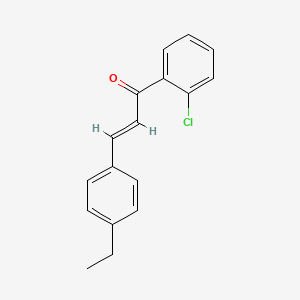
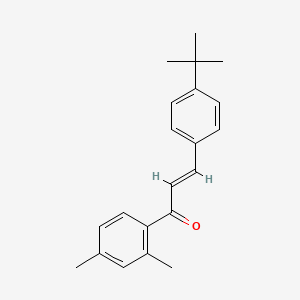
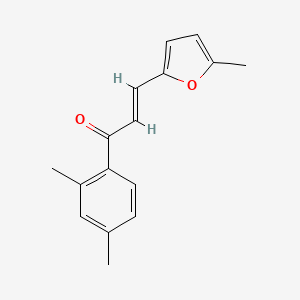
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)

